molecular formula C12H12N2O B1601214 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide CAS No. 81998-03-0

4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide

Cat. No.: B1601214
CAS No.: 81998-03-0
M. Wt: 200.24 g/mol
InChI Key: VNSKKRAUVGCMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide is a chemical compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, featuring two methyl groups at the 4 and 4’ positions and an oxide group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide is the metal centers in coordinative compounds . This compound acts as a strong chelating ligand, binding to these metal centers and influencing their behavior .

Mode of Action

4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide interacts with its targets by acting as a ligand . It forms a complex with the metal centers, influencing their electronic structure and reactivity . The organometallic compound of 4,4’-dimethyl-2,2’-bipyridyl increases the bridging ligand lengths, resulting in a greater electron-hole separation effect .

Biochemical Pathways

The compound plays a significant role in the dye-sensitized solar cells (DSSCs) pathway . It is used as a starting material for the synthesis of organometallic photosensitizer dyes in the development of DSSCs . The compound’s interaction with metal centers can reduce charge recombination and improve the overall device efficiency .

Pharmacokinetics

Its use in dsscs suggests that it has good stability and can effectively participate in electron transfer processes .

Result of Action

The molecular and cellular effects of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide’s action are primarily observed in its application in DSSCs. The compound contributes to efficient light harvesting and improved charge transfer dynamics at the TiO2-dye and dye-hole transport interfaces . It also enhances the electrochemiluminescence (ECL) intensity due to its donor ability as α-diimine ligands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide. For instance, the efficiency of DSSCs can be affected by light intensity and temperature . .

Biochemical Analysis

Biochemical Properties

4,4’-Dimethyl-2,2’-bipyridine 1-Oxide is used in the determination of ferrous and cyanide compounds . It is also used as a starting material for the synthesis of a blue luminescent molecule with emission at 450 nm and a quantum yield of 43% .

Cellular Effects

It is known that bipyridine derivatives can interrupt biological electron transfer processes , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that bipyridine derivatives can act as ligands in the preparation of transition metal complexes . This suggests that 4,4’-Dimethyl-2,2’-bipyridine 1-Oxide could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide can be synthesized through several methods. One common synthetic route involves the oxidation of 4,4’-Dimethyl-2,2’-bipyridyl using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxide product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide back to the parent bipyridyl compound.

    Substitution: The methyl groups and the oxide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include further oxidized derivatives, reduced bipyridyl compounds, and substituted bipyridyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal ion chelation is beneficial.

    Industry: In industrial applications, it is used in the development of dye-sensitized solar cells (DSSCs) and other electronic materials due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridyl: The parent compound without the oxide group.

    4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups instead of methyl groups.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: A derivative with tert-butyl groups.

    6,6’-Dimethyl-2,2’-dipyridyl: A derivative with methyl groups at the 6 and 6’ positions.

    5,5’-Dimethyl-2,2’-dipyridyl: A derivative with methyl groups at the 5 and 5’ positions.

Uniqueness

4,4’-Dimethyl-2,2’-bipyridyl 1-Oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in coordination chemistry and materials science.

Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKKRAUVGCMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544437
Record name 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81998-03-0
Record name 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,4′-Dimethyl-2,2′-bipyridyl (4.8 g, 26 mmol) and 3-chloroperbenzoic acid (77%, 8.7 g, 39 mmol) were dissolved in chloroform (25 ml), and the mixture was stirred at room temperature for 24 hrs. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with ethyl acetate-methanol (4:1, v/v) were collected, concentrated and crystallized from dimethyl ether to give the titled compound (3.7 g, 71%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

27.6 g (0.15 mol) of 4,4'-dimethyl-2,2'-bipyridine are dissolved in 300 ml of dichloromethane. 86 ml of a 1.837-molar solution of peracetic acid in ethyl acetate are added dropwise at 23°-28° C. After stirring for 50 hours at 23° C., the mixture is concentrated in vacuo. 27.2 g (90% of theory) of 4.4'-dimethyl-2,2'-bipyridine 1-oxide crystallise from ethylbenzene/petroleum ether; melting point 80°-130° C. (over a range).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.